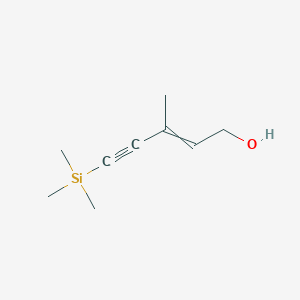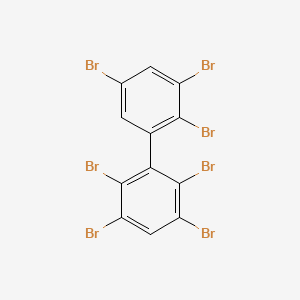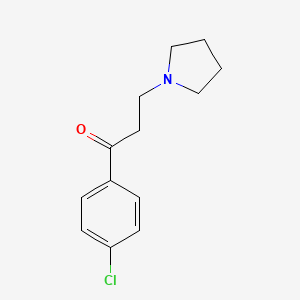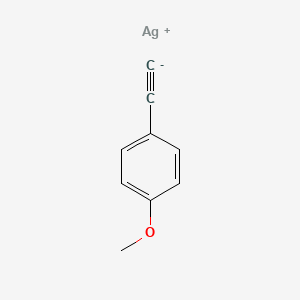
silver;1-ethynyl-4-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynylanisole typically involves the reaction of 4-methoxyphenylacetylene with appropriate reagents. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an acetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of 4-ethynylanisole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of catalysts, solvents, and reaction parameters is crucial for scaling up the production process.
化学反応の分析
Types of Reactions
4-ethynylanisole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon bonds.
Cycloaddition Reactions: The compound can undergo 1,3-dipolar cycloaddition reactions, leading to the formation of functionalized cyclopentenes.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are commonly used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium azide and arylboronic acids can be used in the presence of copper catalysts.
Cycloaddition Reactions: Cyclopropylmethylsilanes and other dipolarophiles are used under specific conditions to achieve cycloaddition.
Major Products Formed
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives of 4-ethynylanisole.
Nucleophilic Substitution: Products include various substituted benzene derivatives.
Cycloaddition Reactions: Functionalized cyclopentenes and other cyclic compounds are formed.
科学的研究の応用
4-ethynylanisole has diverse applications in scientific research:
作用機序
The mechanism of action of 4-ethynylanisole involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The methoxy group donates electron density to the benzene ring, making it more reactive towards electrophiles.
Nucleophilic Substitution: The ethynyl group can act as a nucleophile, participating in substitution reactions to form new carbon-carbon bonds.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions, forming new cyclic structures through the interaction of the ethynyl group with dipolarophiles.
類似化合物との比較
Similar Compounds
4-Methoxyphenylacetylene: Similar structure but lacks the ethynyl group.
4-Ethynylphenol: Similar structure but has a hydroxyl group instead of a methoxy group.
4-Ethynylbenzoic Acid: Similar structure but has a carboxyl group instead of a methoxy group.
Uniqueness
4-ethynylanisole is unique due to the presence of both methoxy and ethynyl groups, which confer distinct reactivity and properties. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.
特性
CAS番号 |
114912-82-2 |
|---|---|
分子式 |
C9H7AgO |
分子量 |
239.02 g/mol |
IUPAC名 |
silver;1-ethynyl-4-methoxybenzene |
InChI |
InChI=1S/C9H7O.Ag/c1-3-8-4-6-9(10-2)7-5-8;/h4-7H,2H3;/q-1;+1 |
InChIキー |
NQWVPPHSBTXROH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C#[C-].[Ag+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


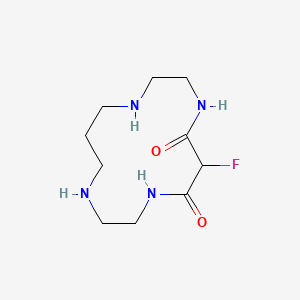

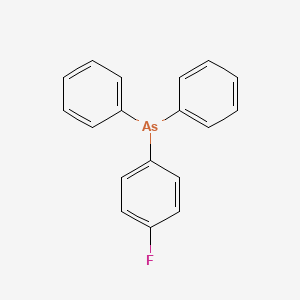
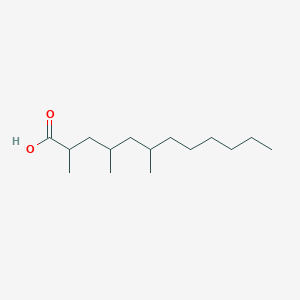
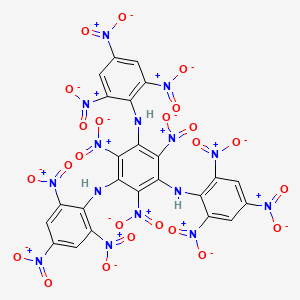
![2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[b]quinolin-11-amine](/img/structure/B14302676.png)

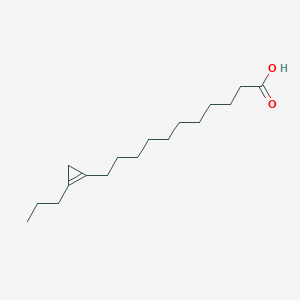
![4-Methylphenyl 2-[(4-chlorobenzoyl)oxy]benzoate](/img/structure/B14302705.png)
![5-[(E)-(3-Methylphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14302713.png)
